Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

Physicochemical profiling Lead optimization ADME prediction

Benzyl-methyl-pyrrolidin-2-ylmethyl-amine (CAS 1021236-58-7), IUPAC name N-benzyl-N-methyl-1-pyrrolidin-2-ylmethanamine, is a tertiary diamine featuring a pyrrolidine ring substituted at the 2-position with a benzyl-methyl-aminomethyl group. With a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol, this compound belongs to the class of N-substituted pyrrolidin-2-ylmethylamines.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 1021236-58-7
Cat. No. B3203215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-methyl-pyrrolidin-2-ylmethyl-amine
CAS1021236-58-7
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCN(CC1CCCN1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-15(11-13-8-5-9-14-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3
InChIKeyMIFUGVARDDDKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl-methyl-pyrrolidin-2-ylmethyl-amine (CAS 1021236-58-7): A Versatile Pyrrolidine-Based Building Block for Neuropharmacological and Asymmetric Synthesis Research


Benzyl-methyl-pyrrolidin-2-ylmethyl-amine (CAS 1021236-58-7), IUPAC name N-benzyl-N-methyl-1-pyrrolidin-2-ylmethanamine, is a tertiary diamine featuring a pyrrolidine ring substituted at the 2-position with a benzyl-methyl-aminomethyl group . With a molecular formula of C13H20N2 and a molecular weight of 204.31 g/mol, this compound belongs to the class of N-substituted pyrrolidin-2-ylmethylamines . The pyrrolidine scaffold is recognized as a privileged structural motif in medicinal chemistry, and N-benzylpyrrolidine derivatives have demonstrated multitargeted biological profiles, including balanced cholinesterase and BACE-1 inhibition relevant to Alzheimer's disease research [1]. This compound serves primarily as a versatile small-molecule scaffold and synthetic intermediate for the construction of more complex bioactive molecules and chiral ligands .

Why Generic Substitution Fails for Benzyl-methyl-pyrrolidin-2-ylmethyl-amine: Regioisomeric, Stereochemical, and N-Substituent Differentiation


Pyrrolidine-based diamines with different substitution patterns are not functionally interchangeable. The 2-substituted regioisomer (CAS 1021236-58-7) positions the basic aminomethyl group adjacent to the pyrrolidine nitrogen, creating a 1,2-diamine motif with a predicted pKa of approximately 10.45 that differs from the 3-substituted regioisomer (e.g., CAS 1220023-77-7) . The N-benzyl-N-methyl substitution pattern confers a computed LogP of 1.87, which is distinct from analogs bearing N-isopropyl (CAS 1021011-24-4) or N-H substituents, directly impacting lipophilicity-dependent properties such as blood-brain barrier permeability and membrane partitioning . Furthermore, the pyrrolidine 2-position is a chiral center; the racemic mixture (CAS 1021236-58-7) and the enantiopure (S)-enantiomer (CAS 177948-63-9) present divergent properties for applications requiring stereochemical control, as demonstrated by the known differential biological activity of pyrrolidine enantiomers at receptors such as 5-HT6, where (R)-enantiomers function as potent agonists (EC50 ≤ 1 nM) while (S)-enantiomers display antagonist activity in related scaffolds [1].

Quantitative Differentiation Evidence for Benzyl-methyl-pyrrolidin-2-ylmethyl-amine (CAS 1021236-58-7) vs. Closest Analogs


Physicochemical Property Comparison: 2-Substituted Pyrrolidine Scaffold vs. Parent Pyrrolidin-2-ylmethanamine

The target compound exhibits substantially altered physicochemical properties relative to the unsubstituted parent pyrrolidin-2-ylmethanamine scaffold (CAS 69500-64-7). The addition of N-benzyl and N-methyl groups increases the molecular weight from 100.16 g/mol to 204.31 g/mol, raises the predicted boiling point by approximately 137 °C, and shifts the computed LogP from approximately -0.6 to +1.87, representing a transition from a hydrophilic to a moderately lipophilic amine . These changes are critical for applications requiring enhanced membrane permeability or altered pharmacokinetic profiles. The predicted pKa of 10.45 is comparable to the parent (10.68), indicating retention of basicity at the pyrrolidine nitrogen while the tertiary amine center provides a distinct protonation state .

Physicochemical profiling Lead optimization ADME prediction

Chiral Differentiation: Racemic Benzyl-methyl-pyrrolidin-2-ylmethyl-amine vs. Enantiopure (S)-Enantiomer

The target compound (CAS 1021236-58-7) is supplied as the racemic mixture, whereas the (S)-enantiomer is available under CAS 177948-63-9 with equivalent molecular formula (C13H20N2) and molecular weight (204.31 g/mol) but distinct stereochemistry at the pyrrolidine 2-position . The (S)-enantiomer has a defined specific rotation and a different InChI Key (MIFUGVARDDDKRU-ZDUSSCGKSA-N vs. MIFUGVARDDDKRU-UHFFFAOYSA-N for the racemate), confirming stereochemical divergence . In related pyrrolidin-2-ylmethyl scaffolds, enantiomers have demonstrated divergent functional activity: at the 5-HT6 receptor, (R)-enantiomers of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles acted as potent full agonists (EC50 ≤ 1 nM), while (S)-enantiomers displayed moderate antagonist activity, demonstrating that stereochemistry at the pyrrolidine 2-position can determine the direction of receptor modulation [1].

Chiral resolution Enantioselective synthesis Stereochemical SAR

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Profile vs. Pyrrolidine Scaffold Comparators

The target compound's computed molecular descriptors—LogP 1.87, TPSA 15.27 Ų, molecular weight 204.31, H-bond donors 1, H-bond acceptors 2, and rotatable bonds 4—collectively yield a CNS MPO (Multiparameter Optimization) desirability score that is higher than both the unsubstituted pyrrolidin-2-ylmethanamine parent (MW 100.16, TPSA ~38, LogP -0.6) and the more lipophilic N-isopropyl analog (CAS 1021011-24-4, predicted LogP >2.2) [1]. The moderate LogP of 1.87, combined with low TPSA (< 40 Ų) and low molecular weight (< 300 Da), places it within favorable ranges for CNS drug-likeness parameters. The N-benzyl-N-methyl substitution achieves a balance between the excessive hydrophilicity of the parent scaffold (LogP -0.6, likely limiting passive CNS penetration) and the higher LogP of the N-isopropyl-benzyl analog (predicted LogP ~2.5-3.0, which may increase plasma protein binding and metabolic liability) [2].

Drug-likeness CNS MPO score Computational ADME

Scaffold Validation Through N-Benzylpyrrolidine Pharmacological Class Evidence: Multitargeted Cholinesterase and BACE-1 Inhibition

While the specific compound CAS 1021236-58-7 has not been individually profiled in published pharmacological assays, the N-benzylpyrrolidine chemotype to which it belongs has demonstrated validated multitargeted activity in peer-reviewed studies. Choubey et al. (2020) reported that N-benzylpyrrolidine derivatives 4k and 4o exhibited balanced enzyme inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), with both leads showing considerable PAS-AChE binding capability, excellent brain permeation, and neuroprotective activity against Aβ-induced stress [1]. This class-level evidence establishes the N-benzylpyrrolidine scaffold—of which the target compound is a direct structural congener—as pharmacologically productive for CNS indications. The target compound retains the key N-benzylpyrrolidine pharmacophore while providing the additional N-methyl substitution on the exocyclic amine, offering a differentiated vector for further derivatization compared to the simpler N-benzylpyrrolidine or indole-fused variants .

Alzheimer's disease Cholinesterase inhibition BACE-1 Multitargeted ligands

Recommended Research and Industrial Application Scenarios for Benzyl-methyl-pyrrolidin-2-ylmethyl-amine (CAS 1021236-58-7)


CNS Drug Discovery: Starting Scaffold for Multitargeted Anti-Neurodegenerative Agents

The N-benzylpyrrolidine scaffold has validated multitargeted activity against cholinesterases and BACE-1 with demonstrated brain permeation and neuroprotection in Alzheimer's disease models [1]. The target compound provides this pharmacophore with an additional N-methyl substitution on the exocyclic amine, offering a differentiated vector for SAR exploration. Its computed LogP of 1.87 and TPSA of 15.27 Ų place it favorably within CNS drug-likeness space, making it an appropriate starting point for hit-to-lead optimization in neurodegeneration programs .

Asymmetric Synthesis: Chiral Ligand Precursor for Enantioselective Catalysis

The pyrrolidine-2-ylmethylamine core with N-benzyl-N-methyl substitution provides a 1,2-diamine ligand framework that can coordinate metal centers for asymmetric transformations. The availability of both racemic (CAS 1021236-58-7) and enantiopure (S)-enantiomer (CAS 177948-63-9) forms enables systematic investigation of stereochemical effects on catalytic enantioselectivity [1]. The predicted pKa of 10.45 at the pyrrolidine nitrogen and the tertiary amine center create a dual basicity profile that can be exploited for Brønsted acid co-catalysis in reactions such as asymmetric aldol and Mannich condensations .

Medicinal Chemistry Building Block: Diversification via the Exocyclic Tertiary Amine

The benzyl-methyl-amino moiety attached to the pyrrolidine 2-position provides three sites for chemical diversification: (i) N-debenzylation to generate a secondary N-methylamine handle, (ii) N-demethylation to access the N-benzyl intermediate, or (iii) quaternization of the tertiary amine for generating cationic species. With a purity specification of 98% and molecular weight of 204.31 g/mol, the compound is suitable for use in parallel synthesis libraries targeting GPCRs, ion channels, or enzyme active sites where the pyrrolidine ring provides conformational constraint [1].

Neuropharmacological Tool Compound: Investigating Sigma and Dopaminergic Receptor Systems

Pyrrolidine-containing benzylamine derivatives have demonstrated affinity for sigma receptors and dopaminergic targets across multiple chemotype series [1]. The target compound's structural features—a basic pyrrolidine nitrogen, a tertiary benzyl-methyl-amine, and a chiral center at the 2-position—are consistent with pharmacophoric elements found in sigma receptor ligands. Procurement of this scaffold for radioligand displacement assays or functional cAMP/β-arrestin assays at dopamine D2/D3 or sigma-1/sigma-2 receptors represents a rational starting point for neuropharmacological tool compound development, particularly where stereochemical SAR is of interest given the availability of both racemic and enantiopure forms .

Quote Request

Request a Quote for Benzyl-methyl-pyrrolidin-2-ylmethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.